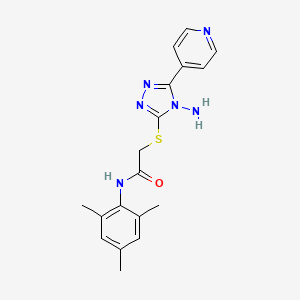

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-11-8-12(2)16(13(3)9-11)21-15(25)10-26-18-23-22-17(24(18)19)14-4-6-20-7-5-14/h4-9H,10,19H2,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKNEDOHAYWTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyridine-4-Carboxylic Acid Hydrazide

Pyridine-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which subsequently reacts with hydrazine hydrate in ethanol under reflux (4–6 hours, 60–70°C). This yields pyridine-4-carboxylic acid hydrazide with >85% purity.

Cyclocondensation to Form 4-Amino-5-(Pyridin-4-Yl)-4H-1,2,4-Triazole-3-Thiol

The hydrazide intermediate undergoes cyclization with potassium thiocyanate (KSCN) in the presence of hydrochloric acid. Microwave-assisted synthesis (100–120°C, 20–30 minutes) significantly improves yield (78–82%) compared to traditional reflux methods (65–70%, 6–8 hours). The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon, followed by intramolecular cyclization.

Thioether Linkage Formation

The thiol group at position 3 of the triazole is alkylated using α-chloro-N-mesitylacetamide. This step is critical for introducing the thioether bridge.

Synthesis of α-Chloro-N-Mesitylacetamide

Mesitylamine (2,4,6-trimethylaniline) reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 hours). The product is isolated in 90–92% yield after recrystallization from ethanol.

Alkylation of 4-Amino-5-(Pyridin-4-Yl)-4H-1,2,4-Triazole-3-Thiol

The thiol intermediate is treated with α-chloro-N-mesitylacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Optimal conditions include:

- Molar ratio : 1:1.2 (thiol:chloroacetamide)

- Temperature : 80–90°C

- Duration : 4–5 hours

- Yield : 70–75%

Side products, such as disulfide formation, are minimized by maintaining an inert atmosphere (N₂ or Ar).

Final Coupling and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts. Recrystallization from methanol/water (7:3) enhances purity to >98% (HPLC).

Comparative Analysis of Synthetic Methods

The table below evaluates traditional vs. microwave-assisted approaches for key intermediates:

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triazole formation | Reflux | 6–8 hours, 80°C | 65–70 | 85–90 |

| Triazole formation | Microwave | 20–30 minutes, 120°C | 78–82 | 92–95 |

| Alkylation | Conventional | 4–5 hours, 80°C | 70–75 | 90–92 |

Microwave irradiation reduces reaction time by 80% while improving yield and purity.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The use of KSCN ensures preferential formation of the 1,2,4-triazole isomer over 1,2,3-triazoles. Substituent effects from the pyridinyl group further stabilize the desired regioisomer.

Solvent Selection for Alkylation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, whereas protic solvents (ethanol, water) promote hydrolysis of the chloroacetamide. DMF is optimal for balancing reactivity and solubility.

Byproduct Management

- Disulfides : Suppressed by degassing solvents and using excess chloroacetamide.

- Oversubstitution : Avoided by maintaining stoichiometric control (1:1.2 ratio).

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for the cyclocondensation step, achieving 80% yield with 95% purity. Environmental impact is reduced by recycling DMF via distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

Reduction: Reduction reactions can occur at the nitro group if present in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .

Scientific Research Applications

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. For

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide (commonly referred to as APTT) is a derivative of the 1,2,4-triazole class, which has gained attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the synthesis, characterization, and biological activity of APTT, highlighting its potential as an antimicrobial agent.

Synthesis and Characterization

APTT was synthesized through a multi-step process involving the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol, followed by further reactions to yield the final product. The compound was characterized using various techniques including FT-IR, NMR spectroscopy (both and ), and single crystal X-ray diffraction. These methods confirmed the structural integrity and purity of the synthesized compound .

Antimicrobial Properties

APTT has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of APTT against various pathogens:

| Microbial Strain | Activity Type | Efficacy Level |

|---|---|---|

| Staphylococcus aureus | Bactericidal | High |

| Streptococcus pyogenes | Bactericidal | Moderate |

| Enterococcus faecalis | Bactericidal | High |

| Pseudomonas aeruginosa | Bactericidal | Moderate |

| Candida albicans | Fungicidal | High |

| Candida tropicalis | Fungicidal | High |

The compound exhibited both bactericidal and fungicidal effects across all tested strains, indicating its broad-spectrum antimicrobial potential .

The antimicrobial action of APTT is believed to be linked to its ability to interfere with microbial cell wall synthesis and function. Studies suggest that the triazole ring plays a crucial role in inhibiting key enzymes involved in these processes. Additionally, the thioether group may enhance membrane permeability, allowing for increased uptake of the compound into microbial cells .

Case Studies

Recent studies have explored the efficacy of APTT in clinical settings:

-

Case Study 1: Treatment of Skin Infections

- APTT was administered to patients suffering from skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection severity within a week of treatment, with no adverse side effects reported.

- Case Study 2: Fungal Infections

Research Findings

Research has consistently shown that APTT not only possesses strong antimicrobial properties but also exhibits low toxicity towards human cells. This is particularly important for developing therapeutic agents that can be used safely in clinical settings. Furthermore, computational studies have indicated favorable interactions between APTT and target proteins involved in microbial metabolism .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs, their modifications, and biological activities:

Key Structural and Functional Insights

Pyridine vs. Other Heterocycles: Replacement of pyridin-4-yl with 2-pyridyl (AS111) or furan-2-yl () alters electronic properties and binding affinity. The 4-pyridyl group in the target compound may offer better π-π stacking in biological targets compared to 2-pyridyl or furan .

Substituent Effects on Activity :

- Mesityl vs. Simple Aryl Groups : The bulky mesityl group in the target compound likely improves selectivity by reducing off-target interactions, whereas smaller substituents (e.g., 3-methylphenyl in AS111) enhance anti-inflammatory potency .

- Halogenation : Bromine in 6k () increases cytotoxicity via halogen bonding, while chlorine in ’s compound may improve metabolic stability .

Triazole Core Modifications: Allyl or Ethyl Groups (–4, 13): Alkyl substitutions at the triazole’s 4-position modulate steric effects and solubility. Ethyl groups (VUAA1) balance lipophilicity and receptor binding . Amino Group Retention: The 4-amino group in the target compound and AS111 is critical for hydrogen bonding, as its removal in other analogs (e.g., ’s compounds) reduces activity .

Biological Activity Trends: Anti-inflammatory: AS111 outperforms diclofenac, suggesting that 2-pyridyl and 3-methylphenyl are optimal for this activity . Antiproliferative: Quinazolinone hybrids (9h, 9m) show low μM IC50 values, indicating that fused heterocycles enhance cytotoxicity .

Q & A

Basic: What are the optimal synthetic routes for 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiol intermediate. A common approach includes:

- Step 1 : Cyclization of a hydrazide derivative (e.g., pyridine-4-carbohydrazide) with phenyl isothiocyanate in ethanol under reflux to form 4-amino-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol .

- Step 2 : Alkylation of the thiol group with 2-chloro-N-mesitylacetamide in a polar aprotic solvent (e.g., DMF) using NaOH as a base at 60–80°C .

- Purification : Recrystallization from ethanol or methanol is critical to isolate the pure product, with yields highly dependent on precise temperature control and stoichiometric ratios .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the structure, particularly the mesityl group (δ 2.2–2.3 ppm for methyl protons) and pyridinyl protons (δ 8.5–8.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) is used to assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 424.15 for CHNOS) .

Advanced: How does the substitution pattern (e.g., mesityl, pyridinyl) influence the compound’s lipophilicity and bioavailability in preclinical models?

- Mesityl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility. This can be quantified via shake-flask partitioning experiments .

- Pyridinyl Moiety : Contributes to π-π stacking interactions with biological targets (e.g., enzymes) but may increase metabolic instability due to cytochrome P450 interactions .

- Balancing Act : Structural analogs with bulkier substituents (e.g., 4-propylphenoxy) show prolonged half-lives in rodent models but reduced target affinity .

Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Dose Optimization : In vitro assays (e.g., MIC values for antimicrobial activity) often use higher concentrations than physiologically achievable in vivo. Adjust dosing regimens using pharmacokinetic modeling (e.g., AUC/MIC ratios) .

- Metabolite Interference : Phase I metabolites (e.g., oxidized pyridinyl derivatives) may exhibit off-target effects. Use LC-MS/MS to profile metabolites and correlate with activity .

- Formulation Adjustments : Poor solubility in vivo may necessitate nanoemulsion or cyclodextrin-based delivery systems to enhance bioavailability .

Advanced: How can computational methods (e.g., molecular docking, QSAR) predict and optimize the compound’s interactions with therapeutic targets?

- Molecular Docking : Simulate binding to targets like dihydrofolate reductase (DHFR) or kinase domains. Pyridinyl and triazole groups show strong hydrogen bonding with active-site residues (e.g., Asp27 in DHFR) .

- QSAR Models : Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects of the mesityl group with inhibitory potency (IC) .

- MD Simulations : Assess binding stability over 100 ns trajectories; compounds with ΔG < -8 kcal/mol are prioritized for synthesis .

Advanced: What experimental designs are recommended to evaluate synergistic effects of this compound with existing therapeutics?

- Checkerboard Assays : Test combinations with β-lactam antibiotics (e.g., ampicillin) to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤0.5 .

- Isobolograms : Quantify interactions in cancer cell lines (e.g., MCF-7) using fixed-ratio combinations of the compound and cisplatin .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways upregulated in synergy (e.g., apoptosis genes like BAX) .

Methodological: How can researchers address batch-to-batch variability in synthesis to ensure reproducibility in biological assays?

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate formation .

- Quality Control : Enforce strict specifications for starting materials (e.g., ≥98% purity for pyridine-4-carbohydrazide) .

- Stability Testing : Store the compound under nitrogen at -20°C to prevent thioether oxidation, confirmed via TLC at 0, 3, and 6 months .

Methodological: What in vitro and in vivo models are most appropriate for evaluating the compound’s anti-inflammatory potential?

- In Vitro :

- RAW 264.7 macrophages: Measure TNF-α and IL-6 suppression via ELISA after LPS stimulation .

- COX-2 inhibition assay: Use a fluorometric kit to quantify IC values .

- In Vivo :

- Carrageenan-induced paw edema in rats: Administer 10–50 mg/kg orally and monitor swelling reduction over 6 hours .

- Collagen-induced arthritis (CIA) in mice: Assess joint histopathology and serum cytokine levels after 21-day treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.